MFCD09852921
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Overview
Description
MFCD09852921 is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD09852921 typically involves multiple steps. One common method includes the cyclization of phenolic azomethines using Dess-Martin periodinane (DMP) as a reagent . This reaction is carried out at ambient temperature, leading to the formation of substituted benzothiazoles.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques . These methods are designed to enhance the yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
MFCD09852921 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) at ambient temperature.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms of the compound.
Scientific Research Applications
MFCD09852921 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of MFCD09852921 involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes such as aldose reductase, which plays a role in diabetic complications . The compound may also interact with other molecular targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazol-2-ylthio derivatives: These compounds share a similar benzothiazole core structure and exhibit comparable biological activities.
Benzothiadiazine-1,1-dioxide derivatives: These compounds have a similar sulfur and nitrogen-containing ring structure and are known for their pharmacological activities.
Uniqueness
MFCD09852921 is unique due to its specific structural features, such as the presence of a piperidine ring and a thiophenol moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H20N2O3S2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C16H20N2O3S2/c19-14-10-23(20,21)9-13(14)18-7-5-11(6-8-18)16-17-12-3-1-2-4-15(12)22-16/h1-4,11,13-14,19H,5-10H2 |
InChI Key |
FXLFIOVSACOTOC-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C4CS(=O)(=O)CC4O |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C4CS(=O)(=O)CC4O |
Origin of Product |
United States |
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